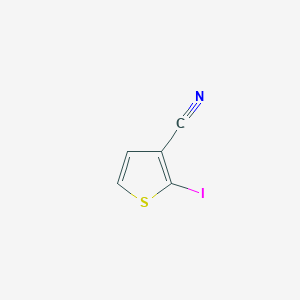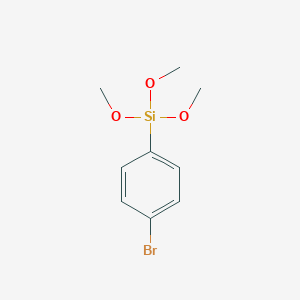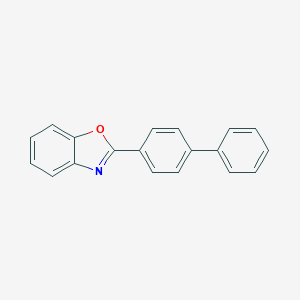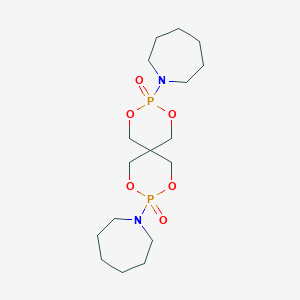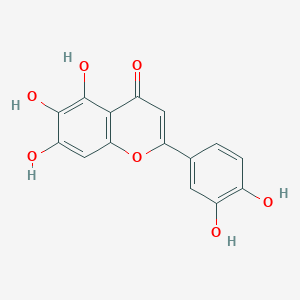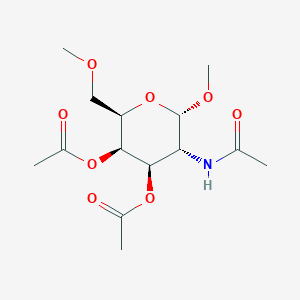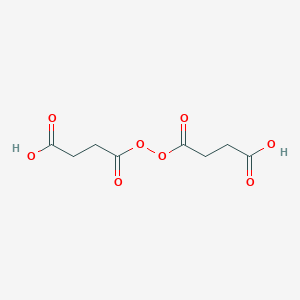
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl- is a chemical compound that is commonly referred to as Me-α-GalNAc. It is a derivative of N-acetylgalactosamine, which is a monosaccharide that is commonly found in the glycoproteins and glycolipids of many organisms. Me-α-GalNAc has been the subject of extensive scientific research due to its potential applications in various fields, including biotechnology, medicine, and materials science.
Mecanismo De Acción
Me-α-GalNAc is known to interact with various proteins in the body, including lectins and antibodies. The compound can bind to the carbohydrate-binding sites of these proteins, which can affect their function and activity. Me-α-GalNAc has also been shown to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.
Efectos Bioquímicos Y Fisiológicos
Me-α-GalNAc has been shown to have various biochemical and physiological effects in the body. The compound has been shown to affect the activity of various enzymes and proteins, which can have downstream effects on various cellular processes. Me-α-GalNAc has also been shown to affect the immune system, by modulating the activity of immune cells and affecting the production of antibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Me-α-GalNAc has several advantages for use in lab experiments. The compound is readily available and can be synthesized using a variety of methods. Me-α-GalNAc is also stable and can be stored for long periods of time. However, there are also some limitations to using Me-α-GalNAc in lab experiments. The compound can be difficult to purify, and its interactions with proteins can be complex and difficult to study.
Direcciones Futuras
There are several future directions for research involving Me-α-GalNAc. One area of research is the development of new methods for synthesizing the compound, which could improve its availability and purity. Another area of research is the investigation of the compound's potential applications in medicine, particularly in the development of new therapies for cancer and viral infections. Additionally, research is needed to better understand the complex interactions between Me-α-GalNAc and proteins in the body, which could lead to the development of new drugs and therapeutic agents.
Métodos De Síntesis
Me-α-GalNAc can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic methods involve the use of enzymes to catalyze the synthesis of the compound. One of the most commonly used methods for synthesizing Me-α-GalNAc is the chemical synthesis method, which involves the use of protected N-acetylgalactosamine and methyl α-D-galactopyranoside as starting materials.
Aplicaciones Científicas De Investigación
Me-α-GalNAc has been widely studied for its potential applications in various scientific fields. In biotechnology, Me-α-GalNAc has been used as a substrate for the synthesis of glycopeptides and glycoproteins. In medicine, Me-α-GalNAc has been investigated for its potential use in the treatment of various diseases, including cancer and viral infections. In materials science, Me-α-GalNAc has been used as a building block for the synthesis of functional materials, such as hydrogels and nanoparticles.
Propiedades
Número CAS |
17296-04-7 |
|---|---|
Nombre del producto |
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl- |
Fórmula molecular |
C11H21NO6 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-2,4-dimethoxy-6-(methoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C11H21NO6/c1-6(13)12-8-10(16-3)9(14)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9+,10-,11+/m1/s1 |
Clave InChI |
NPPARDFVQATQFG-NZFPMDFQSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)O)OC |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC)O)OC |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC)COC)O)OC |
Sinónimos |
Methyl 2-(acetylamino)-2-deoxy-3-O,6-O-dimethyl-α-D-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



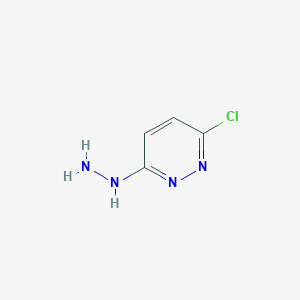
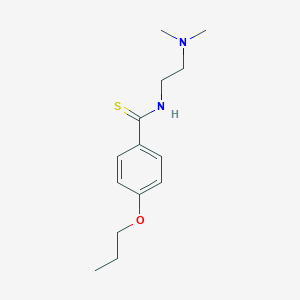
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
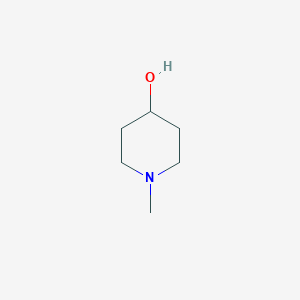
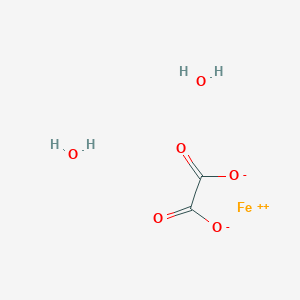
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
